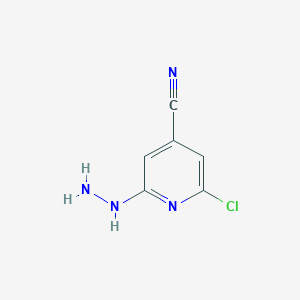

2-Chloro-6-hydrazinylpyridine-4-carbonitrile

Descripción

2-Chloro-6-hydrazinylpyridine-4-carbonitrile is a pyridine-based heterocyclic compound featuring a chlorine atom at position 2, a hydrazinyl (-NH-NH₂) group at position 6, and a carbonitrile (-CN) group at position 4. This molecule combines electron-withdrawing (chloro, carbonitrile) and nucleophilic (hydrazinyl) substituents, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity is influenced by the pyridine ring's aromaticity and the spatial arrangement of substituents, enabling applications in coordination chemistry and drug discovery .

Propiedades

IUPAC Name |

2-chloro-6-hydrazinylpyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c7-5-1-4(3-8)2-6(10-5)11-9/h1-2H,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDSDKASWBQINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1NN)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-hydrazinylpyridine-4-carbonitrile typically involves the reaction of 2-chloro-6-nitropyridine with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the reduction of the nitro group to a hydrazine group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-hydrazinylpyridine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can further modify the hydrazine group.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Aplicaciones Científicas De Investigación

2-Chloro-6-hydrazinylpyridine-4-carbonitrile has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-hydrazinylpyridine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridine and Pyrimidine Derivatives

Table 1: Key Structural Analogs and Their Properties

*Calculated based on formula C₆H₄ClN₄.

Key Findings:

Ring System Influence: Pyridine derivatives (e.g., target compound) exhibit lower basicity compared to pyrimidines due to fewer nitrogen atoms. Pyrimidine analogs (e.g., 6-Amino-2-chloropyrimidine-4-carbonitrile) show higher polarity and hydrogen-bonding capacity, impacting solubility and biological activity . The pyridine-based 4-Chloro-6-formylpyridine-3-carbonitrile () demonstrates reactivity at the formyl group, unlike the hydrazinyl group in the target compound, which enables nucleophilic additions or cyclizations .

Substituent Effects: Hydrazinyl vs. Amino Groups: The hydrazinyl group in the target compound offers unique reactivity, such as forming hydrazones (e.g., with aldehydes/ketones) or metal complexes. In contrast, amino groups (e.g., in 6-Amino-2-chloropyrimidine-4-carbonitrile) are more prone to acetylation or oxidation . Chloro and Carbonitrile Groups: These electron-withdrawing groups stabilize the aromatic ring and direct electrophilic substitution reactions. For instance, the trifluoromethyl group in 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile enhances metabolic stability in agrochemicals .

Synthetic Utility: The target compound’s hydrazinyl group facilitates the synthesis of hydrazones (e.g., reacting with benzaldehydes), as seen in for pyrimidine derivatives . Pyrimidine analogs like 4-Amino-6-chloro-2-methylpyrimidine-5-carbonitrile are synthesized via nucleophilic substitution, whereas the target compound may require hydrazine-mediated amination .

Biological and Industrial Applications: Hydrazinyl derivatives are explored for antimicrobial and anticancer activities, leveraging their ability to coordinate transition metals (e.g., Fe³⁺, Cu²⁺) . Complex analogs like 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile are optimized for pesticidal activity due to enhanced hydrophobicity and resistance to enzymatic degradation .

Actividad Biológica

2-Chloro-6-hydrazinylpyridine-4-carbonitrile is a heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with a chlorine atom, a hydrazine moiety, and a carbonitrile group. Its molecular formula is C₇H₈ClN₃, and it has been studied for its potential biological activities, particularly in pharmacology.

The compound's structure contributes to its biological activity. The presence of the chlorine atom and hydrazine group enhances its reactivity, making it a versatile candidate for various chemical reactions. The carbonitrile group also plays a crucial role in the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that this compound interacts with various enzymes, influencing their activity through covalent bond formation at active sites. This interaction can lead to either inhibition or activation of enzyme functions, which is critical for understanding its pharmacological potential.

Key Biological Activities:

- Enzyme Interaction: Alters enzyme kinetics significantly, suggesting potential as an inhibitor or activator depending on the target enzyme.

- Cell Signaling Pathways: Influences pathways involving reactive oxygen species (ROS) and nitric oxide signaling.

- Potential Therapeutic Applications: Notably in developing antifungal and anti-HIV agents.

While specific mechanisms of action remain to be fully elucidated, the compound's ability to form covalent bonds with enzymes suggests that it may act as a competitive inhibitor or an allosteric modulator. This duality allows it to potentially regulate enzymatic pathways critical for various physiological processes.

Research Findings and Case Studies

-

Enzyme Kinetics Study:

- A study demonstrated that this compound significantly alters the kinetics of specific enzymes, indicating its potential role in drug design aimed at modulating enzyme activity for therapeutic benefits.

-

Cellular Studies:

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting anticancer properties. The mechanism appears to involve ROS generation leading to oxidative stress in target cells.

-

Comparative Analysis:

- Comparison with structurally similar compounds indicates that the unique combination of chlorine and hydrazine groups in this compound enhances its biological activity compared to other derivatives.

Data Table: Comparison of Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Hydrazinopyridine | Lacks chlorine at the second position | Moderate enzyme inhibition |

| 6-Hydrazinopyridine | Lacks chlorine at the second position | Low antimicrobial activity |

| 2-Chloro-4-hydrazinopyridine | Hydrazine group at the fourth position | Antifungal properties |

| 3-Chloro-6-methylpyridine | Contains a methyl group instead of hydrazine | Anticancer activity |

| This compound | Unique reactivity due to chlorine and hydrazine | Significant enzyme modulation |

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-6-hydrazinylpyridine-4-carbonitrile?

The synthesis typically involves multi-step routes starting with functionalization of the pyridine core. A common approach includes:

- Chlorination : Introducing the chloro group at position 2 via electrophilic substitution or nucleophilic displacement, often using POCl₃ or PCl₅ as chlorinating agents under reflux conditions .

- Hydrazine Incorporation : Reacting intermediates (e.g., 6-aminopyridine derivatives) with hydrazine hydrate under controlled pH and temperature to avoid over-substitution .

- Cyano Group Installation : The carbonitrile group at position 4 is introduced via cyanation reactions, such as Rosenmund-von Braun or nucleophilic substitution with CuCN/KCN .

Key Considerations : Solvent choice (e.g., ethanol/water mixtures for solubility optimization) and catalysts (e.g., Pd/C for cross-coupling steps) significantly impact yield and purity .

Basic: How should researchers characterize the purity and structure of this compound?

A combination of analytical techniques is critical:

- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade material) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., hydrazinyl proton signals at δ 3.5–4.5 ppm; pyridine ring protons at δ 7.0–8.5 ppm) .

- FT-IR : Identify functional groups (C≡N stretch ~2200 cm⁻¹; N-H stretches ~3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å; pyridine ring planarity) .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Computational tools like DFT (Density Functional Theory) provide insights into:

- Electrophilic Sites : Calculating Fukui indices (e.g., high electrophilicity at C-4 due to the electron-withdrawing cyano group) .

- Reaction Pathways : Simulating intermediates in hydrazine substitution or ring functionalization steps .

- Binding Affinities : Docking studies to predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock Vina .

Validation : Compare computed vibrational spectra (IR) or electrostatic potentials with experimental data to refine models .

Advanced: What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches include:

- Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for cytotoxicity) and controls .

- Metabolite Profiling : LC-MS to rule out degradation products interfering with activity measurements .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Cl with Br) to isolate contributions of specific groups .

Basic: What functional groups dictate the compound’s chemical behavior?

Key groups include:

- Chloro (Cl) : Enhances electrophilicity for nucleophilic substitution (e.g., Suzuki couplings) .

- Hydrazinyl (-NH-NH₂) : Participates in condensation reactions (e.g., Schiff base formation with carbonyls) .

- Cyano (C≡N) : Stabilizes aromatic rings via resonance and directs electrophiles to meta/para positions .

Advanced: How to optimize reaction conditions for derivatizing the hydrazinyl group?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of hydrazine .

- pH Control : Maintain mildly acidic conditions (pH 5–6) to protonate the hydrazinyl group, preventing unwanted oxidation .

- Catalysts : Use Cu(I) or Fe(III) salts to accelerate imine or hydrazone formation .

Case Study : Coupling with benzaldehyde derivatives achieved 85% yield in ethanol at 60°C .

Basic: What safety protocols are essential when handling this compound?

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of hydrazine derivatives .

- Storage : Keep in airtight containers under nitrogen to prevent hydrolysis of the cyano group .

- Waste Disposal : Neutralize with dilute HCl before disposal to degrade reactive intermediates .

Advanced: How to address low yields in multi-step syntheses of this compound?

- Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., 6-aminopyridine precursors) via TLC or NMR .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hrs to 2 hrs) for steps like cyanation .

- Flow Chemistry : Improve scalability and reproducibility for high-throughput applications .

Basic: What spectroscopic markers distinguish this compound from structurally similar analogs?

- Mass Spectrometry : Molecular ion peak at m/z 195.5 (C₆H₅ClN₄) .

- ¹³C NMR : Distinct signals for C-4 (cyano carbon at ~115 ppm) and C-2 (chlorinated carbon at ~145 ppm) .

Advanced: How to design experiments for studying degradation pathways under physiological conditions?

- Simulated Biological Fluids : Incubate in PBS (pH 7.4) or human serum at 37°C, monitoring degradation via HPLC .

- Isotope Labeling : Use ¹⁵N-labeled hydrazine to track metabolic breakdown products .

- Accelerated Stability Testing : Expose to heat (40–60°C) and UV light to identify photolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.